
Methanesulfonanilide, 4'-(3-butyramido-9-acridinylamino)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methanesulfonanilide, 4’-(3-butyramido-9-acridinylamino)- is a complex organic compound with a molecular formula of C24H24N4O3S and a molecular weight of 448.54 g/mol This compound is known for its unique structure, which includes an acridine moiety linked to a methanesulfonanilide group through a butyramido linkage
準備方法
The synthesis of Methanesulfonanilide, 4’-(3-butyramido-9-acridinylamino)- involves multiple steps. One common synthetic route includes the following steps:
Formation of the acridine moiety: This step involves the synthesis of the acridine core, which can be achieved through various methods, such as the condensation of anthranilic acid with a suitable aldehyde.
Attachment of the butyramido group: The acridine core is then reacted with butyric anhydride to introduce the butyramido group.
Formation of the methanesulfonanilide group: Finally, the butyramido-acridine intermediate is reacted with methanesulfonyl chloride in the presence of a base to form the desired compound.
Industrial production methods for this compound may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and purification techniques.
化学反応の分析
Methanesulfonanilide, 4’-(3-butyramido-9-acridinylamino)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound has been investigated for its potential as an anticancer agent.
Medicine: In medicine, Methanesulfonanilide, 4’-(3-butyramido-9-acridinylamino)- is being explored for its potential use in cancer therapy.
作用機序
The mechanism of action of Methanesulfonanilide, 4’-(3-butyramido-9-acridinylamino)- involves its interaction with DNA. The acridine moiety intercalates into the DNA double helix, disrupting the normal structure and function of the DNA. This interference can inhibit DNA replication and repair, leading to cell death. The compound also targets specific enzymes involved in DNA synthesis, further enhancing its anticancer activity .
類似化合物との比較
Methanesulfonanilide, 4’-(3-butyramido-9-acridinylamino)- can be compared with other similar compounds, such as:
4’-(9-Acridinylamino)methanesulfonanilide: This compound shares a similar structure but lacks the butyramido group.
4’-(3-Iodo-9-acridinylamino)methanesulfonanilide: This compound contains an iodine atom instead of the butyramido group.
The uniqueness of Methanesulfonanilide, 4’-(3-butyramido-9-acridinylamino)- lies in its combination of the acridine, butyramido, and methanesulfonanilide groups, which contribute to its distinct chemical and biological properties.
特性
CAS番号 |
59988-08-8 |
|---|---|
分子式 |
C24H24N4O3S |
分子量 |
448.5 g/mol |
IUPAC名 |
N-[9-[4-(methanesulfonamido)anilino]acridin-3-yl]butanamide |
InChI |
InChI=1S/C24H24N4O3S/c1-3-6-23(29)25-18-13-14-20-22(15-18)27-21-8-5-4-7-19(21)24(20)26-16-9-11-17(12-10-16)28-32(2,30)31/h4-5,7-15,28H,3,6H2,1-2H3,(H,25,29)(H,26,27) |
InChIキー |
QFIQARFGVKQNAF-UHFFFAOYSA-N |
正規SMILES |
CCCC(=O)NC1=CC2=NC3=CC=CC=C3C(=C2C=C1)NC4=CC=C(C=C4)NS(=O)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


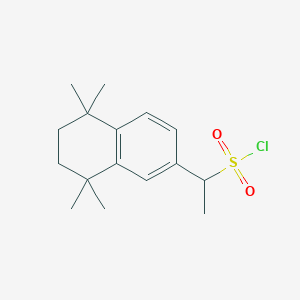
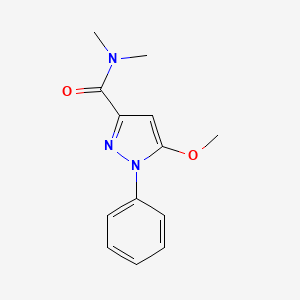
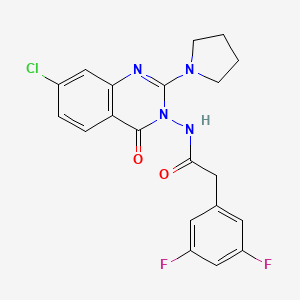
![3H-Pyrazol-3-one, 4-[(6-chloro-1,3-dihydro-1,3-diphenyl-2H-imidazo[4,5-b]quinoxalin-2-ylidene)ethylidene]-2,4-dihydro-5-methyl-2-phenyl-](/img/structure/B13945188.png)
![1-Cyclohexyl-4-[2-[1-(4-ethenylphenoxy)ethoxy]ethoxy]benzene](/img/structure/B13945194.png)
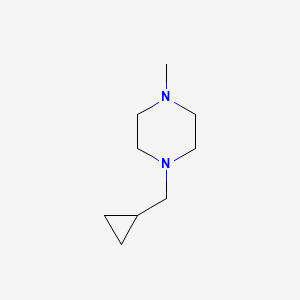
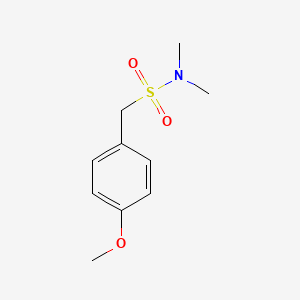
![(3aR,6E,10Z,14E,15aS)-6,14-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,12,13,15a-octahydrocyclotetradeca[b]furan-10-carboxylic acid](/img/structure/B13945208.png)
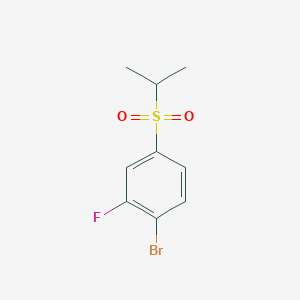
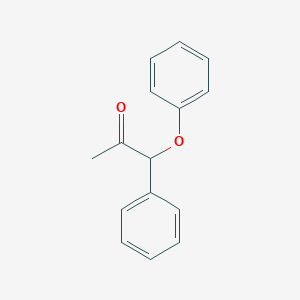
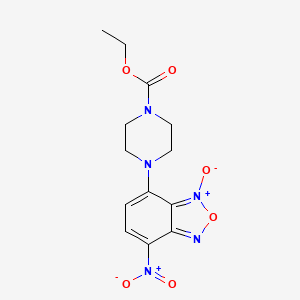
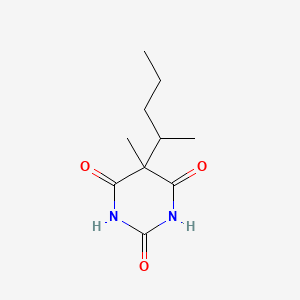
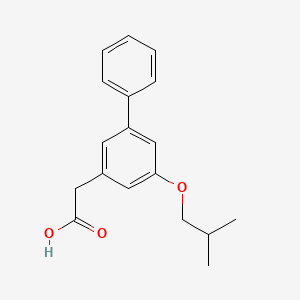
![7-Ethenyl-7-methyl-1,2,3,4-tetraphenyl-7-silabicyclo[2.2.1]hept-2-ene-5-carbonitrile](/img/structure/B13945262.png)
